molecular formula C7H12N4O2 B1531739 2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098078-03-4

2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1531739
M. Wt: 184.2 g/mol
InChI Key: OYBYLYGOYGXMHW-UHFFFAOYSA-N
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Description

2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one, also known as 2-Aza-1-Pyrrolidin-1-yl-ethan-1-one, is a versatile organic compound with a wide range of applications in the field of organic synthesis. It is a colorless, crystalline solid that is insoluble in water, but soluble in common organic solvents. It is a member of the pyrrolidinone family and is an important building block in the synthesis of a variety of organic compounds.

Scientific Research Applications

Synthesis and Structural Characterization

One area of research involves the synthesis and characterization of complexes and ligands that incorporate azide groups, such as 2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one or its structural analogs. For example, the targeted synthesis of cadmium(II) Schiff base complexes utilizing azide complexes has shown potential in corrosion inhibition on mild steel, linking coordination chemistry with materials and corrosion engineering (Das et al., 2017). This research establishes a novel connection between inorganic chemistry and practical applications in materials science.

Magnetic and Optical Properties

In the realm of materials science, azido groups have been leveraged to create compounds with interesting magnetic and optical properties. For instance, azide and alkoxide-containing ligands in manganese cluster chemistry have led to the development of high-spin molecules and single-molecule magnets, showcasing the synthetic utility of combining azide ligands with alcohol-based chelates (Stamatatos et al., 2008). This work illustrates the potential of azide-containing compounds in advancing our understanding and application of magnetic materials.

Photoredox Catalysis

In organic synthesis, the application of photoredox catalysis has been explored using azido-containing compounds. A study demonstrated the synthesis of 2-Aryl-1-hydroxyazaindoles and 2-Arylazaindoles through the oxidation of o-Hydroxyaminostyrylpyridines, highlighting the role of azido compounds in facilitating novel synthetic routes for heterocyclic compounds (Kuzmich & Mulrooney, 2003). Such research underscores the compound's utility in developing new methodologies for organic synthesis.

Drug Development

In the pharmaceutical domain, the use of azido groups has been pivotal in the synthesis of active metabolites and drug candidates. For instance, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor highlights the critical role of azido derivatives in drug development (Chen et al., 2010). This study exemplifies how azido-containing compounds can be instrumental in the synthesis of biologically active molecules.

properties

IUPAC Name

2-azido-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c8-10-9-3-7(13)11-2-1-6(4-11)5-12/h6,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBYLYGOYGXMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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